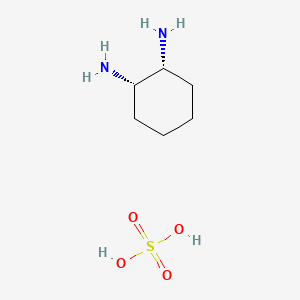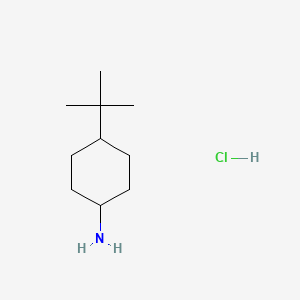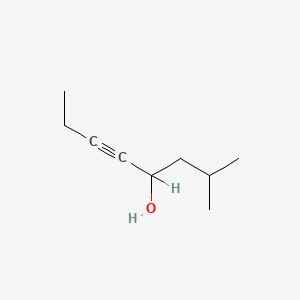
2-Methyl-5-octyn-4-ol
Overview
Description
2-Methyl-5-octyn-4-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .
Molecular Structure Analysis
The IUPAC name for 2-Methyl-5-octyn-4-ol is 2-methyloct-5-yn-4-ol . The InChI representation isInChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 . The Canonical SMILES representation is CCC#CC(CC(C)C)O . Physical And Chemical Properties Analysis
2-Methyl-5-octyn-4-ol has a density of 0.9±0.1 g/cm3, a boiling point of 171.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.5±6.0 kJ/mol, and the flash point is 62.0±11.4 °C . The index of refraction is 1.457, and the molar refractivity is 43.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Wound Healing Applications
2-Methyl-5-octyn-4-ol: has been studied for its potential use in wound healing. Research indicates that it can be incorporated into hydrogels containing propolis extract, which are used as an alternative treatment for skin lesions . These hydrogels exhibit properties such as high porosity, good water absorption, and desirable mechanical behavior, making them suitable for use as wound dressings .
Biocompatibility in Pharmaceutical Products
The compound’s role in the development of biocompatible materials is significant. It has been identified in the synthesis of polyacrylamide/methylcellulose hydrogels, which demonstrate antioxidant activity and biocompatibility in cell cultures, suggesting its usefulness in pharmaceutical applications .
Antioxidant Properties
In the pharmaceutical industry, 2-Methyl-5-octyn-4-ol is recognized for its antioxidant properties. Studies have shown that hydrogels containing this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress in biological systems .
Materials Science: Polymer Development
This compound is instrumental in the development of polymers with specific characteristics. Its inclusion in hydrogels affects the polymer network, contributing to the material’s swelling capacity, mechanical properties, and pseudoplastic behavior, which are essential parameters in materials science .
Chemical Engineering: Synthesis and Characterization
In chemical engineering, 2-Methyl-5-octyn-4-ol is involved in the synthesis process of hydrogels through free radical polymerization. Its presence is critical in the characterization of these materials using techniques like scanning electron microscopy and infrared spectroscopy, which are key in understanding the material’s structure and properties .
Environmental Science: Biodegradable Materials
The environmental applications of 2-Methyl-5-octyn-4-ol include the creation of biodegradable materials. The compound’s structural properties, such as the presence of a triple bond, may influence the degradation rate of polymers, making it a subject of interest in the production of environmentally friendly materials .
Safety and Hazards
For safety, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of a fire, use CO2, dry chemical, or foam for extinction . The compound should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
2-methyloct-5-yn-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQRUFRRPFNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976086 | |
| Record name | 2-Methyloct-5-yn-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60657-70-7 | |
| Record name | 2-Methyl-5-octyn-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloct-5-yn-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




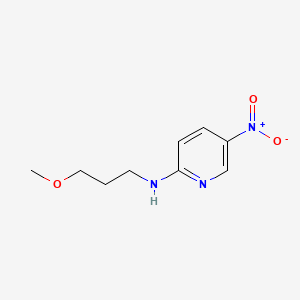



![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
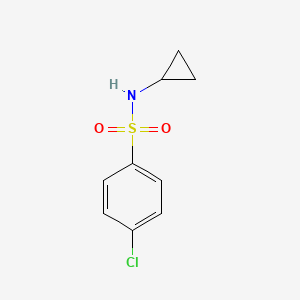
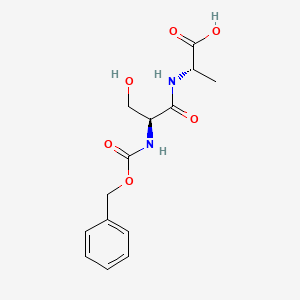
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)

